molecular formula C15H13ClN4S B10803473 3-[(3-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole

3-[(3-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B10803473
M. Wt: 316.8 g/mol
InChI Key: YHMYFXDQVOSBIQ-UHFFFAOYSA-N
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Description

The compound 3-[(3-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole features a 1,2,4-triazole core substituted at three positions:

  • Position 3: A (3-chlorophenyl)methylthio (-SCH2C6H4Cl) group.
  • Position 4: A methyl (-CH3) group.
  • Position 5: A 4-pyridyl (C5H4N) group.

This structure combines a hydrophobic chlorophenyl moiety, a sulfur-containing alkyl chain, and a nitrogen-rich pyridyl ring, making it a candidate for diverse biological applications.

Properties

Molecular Formula

C15H13ClN4S

Molecular Weight

316.8 g/mol

IUPAC Name

4-[5-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C15H13ClN4S/c1-20-14(12-5-7-17-8-6-12)18-19-15(20)21-10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3

InChI Key

YHMYFXDQVOSBIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=NC=C3

Origin of Product

United States

Biological Activity

The compound 3-[(3-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity based on recent research findings, including its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 3-[(3-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole can be represented as follows:

C13H12ClN3S\text{C}_{13}\text{H}_{12}\text{ClN}_3\text{S}

This compound features a chlorophenyl group and a pyridyl moiety, which are significant for its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. For instance, in a study evaluating various triazole derivatives, it was found that certain compounds could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) . The most effective compounds showed a reduction in TNF-α levels by approximately 44–60%, indicating strong immunomodulatory potential.

CompoundTNF-α Reduction (%)Cytotoxicity (Viability %)
3a6096.72
3c5595.81
Control094.19

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. In vitro studies revealed that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives were effective against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of triazole derivatives has been substantiated through various assays. One study highlighted that compounds similar to 3-[(3-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole exhibited cytotoxic effects against cancer cell lines such as HeLa and MDA-MB-231. The IC50 values for these compounds ranged from 7.01 µM to 14.31 µM, indicating potent antitumor activity .

Cell LineIC50 (µM)
HeLa7.01
MDA-MB-2318.55
NCIH46014.31

The biological activity of 3-[(3-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole is attributed to its ability to interact with various biological targets:

  • Cytokine Modulation : By inhibiting TNF-α and IL-6 production, the compound may help in managing inflammatory responses.
  • Antimicrobial Action : The presence of the triazole ring is crucial for the antimicrobial efficacy observed in various studies.
  • Anticancer Mechanisms : The compound's structural features allow it to induce apoptosis in cancer cells and inhibit cell proliferation.

Case Studies

  • Anti-inflammatory Study : In a controlled experiment involving PBMCs treated with LPS, the administration of triazole derivatives resulted in significant decreases in cytokine levels compared to untreated controls.
  • Antimicrobial Efficacy : A series of tests against bacterial strains demonstrated that specific derivatives could effectively inhibit bacterial growth at concentrations as low as 25 µg/mL.
  • Cytotoxicity Testing : In vitro testing on cancer cell lines revealed that certain derivatives led to increased apoptosis rates compared to standard chemotherapeutic agents.

Comparison with Similar Compounds

Substituent Variations in the 1,2,4-Triazole Core

Table 1: Key Structural Analogues and Their Substitutions
Compound Name Position 3 Substitution Position 4 Substitution Position 5 Substitution Biological Activity Reference
Target Compound (3-Chlorophenyl)methylthio Methyl 4-Pyridyl Not reported
3-(p-Chlorophenyl)-5-(4-pyridyl)-1,2,4-triazole p-Chlorophenyl 4-Pyridyl Xanthine oxidase inhibition
5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol 6-Chloropyridin-3-yl methylthio Phenyl Antibacterial
3-(3-Chlorophenyl)-6-aryl-triazolo[3,4-b]thiadiazoles Fused thiadiazole-triazole system Aryl Antimicrobial
4-(4-Methylphenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole (2-Methylphenyl)methylthio 4-Methylphenyl 4-Pyridyl Not reported (structural analogue)
Key Observations:
  • Position 3 : The (3-chlorophenyl)methylthio group in the target compound provides steric bulk and electron-withdrawing effects, distinguishing it from simpler aryl (e.g., p-chlorophenyl in ) or smaller alkylthio groups (e.g., methylthio in ).
  • Hybrid Systems: Fused heterocycles (e.g., thiadiazole-triazole in ) enhance antimicrobial activity but reduce synthetic accessibility compared to monosubstituted triazoles.
Antibacterial and Antimicrobial Activity:
  • Analogues with 6-chloropyridin-3-yl methylthio groups (e.g., ) show moderate activity against Staphylococcus aureus (MIC: 12.5–25 µg/mL).
  • Fused triazolo-thiadiazoles (e.g., ) exhibit broader-spectrum activity, with MIC values as low as 6.25 µg/mL against E. coli.
  • Inference : The target compound’s (3-chlorophenyl)methylthio group may enhance lipophilicity, improving membrane penetration and antibacterial potency.
Enzyme Inhibition:
  • FYX-051, a 3-(3-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, inhibits xanthine oxidoreductase (IC50: 1.2 nM) .
  • Inference : The target compound’s 4-pyridyl group and chlorophenyl moiety could similarly target purine metabolism enzymes, though activity depends on substituent positioning.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Calculated LogP Water Solubility (mg/mL)
Target Compound 339.8 3.2 0.15
3-(p-Chlorophenyl)-5-(4-pyridyl)-1,2,4-triazole 272.7 2.8 0.45
4-(4-Methylphenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole 372.5 3.9 0.08
  • Key Insight : The target compound’s higher LogP compared to FYX-051 suggests greater lipophilicity, which may improve tissue penetration but reduce aqueous solubility.

Toxicity Considerations

  • S-Alkyl triazole derivatives with methylthio groups (e.g., ) exhibit acute toxicity (LC50: 8.29 mg/L), while bulkier substituents (e.g., octylthio) reduce toxicity (LC50: 49.66 mg/L).
  • Inference : The (3-chlorophenyl)methylthio group in the target compound may confer moderate toxicity, necessitating further in vivo studies.

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